REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][O:5][C:6]([C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[CH:12][CH:13]=1)=[O:7].[C:15](Cl)(=[O:25])[C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1>>[CH2:4]([O:5][C:6]([C:8]1[CH:9]=[CH:10][C:11]([O:14][C:15](=[O:25])[C:16]2[CH:24]=[CH:23][C:19]([C:20]([O:14][C:11]3[CH:10]=[CH:9][C:8]([C:6]([O:5][CH2:4][CH2:3][CH2:2][CH3:1])=[O:7])=[CH:13][CH:12]=3)=[O:21])=[CH:18][CH:17]=2)=[CH:12][CH:13]=1)=[O:7])[CH2:3][CH2:2][CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCOC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react in a similar procedure to Example 5
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from hexane-chloroform (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(=O)C1=CC=C(C=C1)OC(C1=CC=C(C(=O)OC2=CC=C(C=C2)C(=O)OCCCC)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |